ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
Overview
Description
Ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C9H15N5O2 and its molecular weight is 225.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that azetidine derivatives are used for a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Mode of Action
It’s known that azetidine derivatives interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Azetidine derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Azetidine derivatives are known to exhibit a variety of biological activities, suggesting they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
ethyl 3-[4-(aminomethyl)triazol-1-yl]azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O2/c1-2-16-9(15)13-5-8(6-13)14-4-7(3-10)11-12-14/h4,8H,2-3,5-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQFFLVMKPIQLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC(C1)N2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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